molecular formula C17H18O2 B187847 2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid CAS No. 3901-04-0

2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid

Cat. No. B187847
CAS RN: 3901-04-0
M. Wt: 254.32 g/mol
InChI Key: RYZVPLVIQGWEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid, also known as fenofibrate, is a synthetic drug used to treat high cholesterol and triglyceride levels. It belongs to the class of drugs called fibrates, which work by reducing the production of triglycerides and increasing the production of high-density lipoprotein (HDL) cholesterol. Fenofibrate has been widely used in clinical practice due to its efficacy and safety.

Mechanism Of Action

Fenofibrate works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased fatty acid oxidation and decreased triglyceride synthesis in the liver, resulting in reduced levels of triglycerides and LDL cholesterol. Fenofibrate also increases the production of HDL cholesterol by upregulating the expression of genes involved in HDL metabolism.

Biochemical And Physiological Effects

Fenofibrate has been shown to have a number of biochemical and physiological effects beyond its lipid-lowering properties. It has been found to improve insulin sensitivity, reduce inflammation, and enhance endothelial function. Fenofibrate has also been shown to have antioxidant effects, which may contribute to its protective effects against cardiovascular diseases.

Advantages And Limitations For Lab Experiments

Fenofibrate has several advantages as a research tool. It is a well-characterized drug with a known mechanism of action, making it a useful tool for investigating lipid metabolism and related pathways. Fenofibrate is also relatively safe and well-tolerated, with a low incidence of side effects. However, 2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid has some limitations as a research tool. It has a relatively narrow therapeutic window, and high doses can cause liver toxicity. In addition, 2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid has been shown to interact with other drugs, which may complicate experimental design.

Future Directions

There are several areas of research that could benefit from further investigation of 2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid. One potential direction is the development of new formulations of 2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid that could improve its pharmacokinetic properties and reduce the risk of side effects. Another area of research is the investigation of 2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid's effects on other metabolic pathways, such as glucose metabolism and inflammation. Finally, 2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid could be studied in combination with other drugs to determine whether it could enhance their therapeutic effects.

Synthesis Methods

Fenofibrate can be synthesized through a multistep process involving the condensation of 2,4,6-trimethylbenzaldehyde with malonic acid followed by decarboxylation and esterification. The final product is obtained by reacting the resulting acid with phenylmagnesium bromide. The synthesis of 2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid has been extensively studied and optimized to improve the yield and purity of the final product.

Scientific Research Applications

Fenofibrate has been widely studied for its therapeutic effects on dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. It has been shown to reduce the levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol, while increasing the levels of HDL cholesterol. Fenofibrate has also been studied for its potential benefits in the prevention and treatment of cardiovascular diseases, such as atherosclerosis and coronary heart disease. In addition, 2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid has been investigated for its anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

properties

CAS RN

3901-04-0

Product Name

2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

2-phenyl-2-(2,4,6-trimethylphenyl)acetic acid

InChI

InChI=1S/C17H18O2/c1-11-9-12(2)15(13(3)10-11)16(17(18)19)14-7-5-4-6-8-14/h4-10,16H,1-3H3,(H,18,19)

InChI Key

RYZVPLVIQGWEIJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(C2=CC=CC=C2)C(=O)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C2=CC=CC=C2)C(=O)O)C

Pictograms

Acute Toxic; Irritant; Environmental Hazard

Origin of Product

United States

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